molecular formula C26H36ClI3N2NaO16 B12338938 CID 156594418 CAS No. 97639-11-7

CID 156594418

Cat. No.: B12338938
CAS No.: 97639-11-7
M. Wt: 1071.7 g/mol
InChI Key: BTXOHYBOWSFNOQ-VQNFKRBLSA-N
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Description

Based on its numerical proximity to other oscillatoxin derivatives (e.g., CID 156582093 and CID 156582092 in ), it is hypothesized to belong to the oscillatoxin family. Oscillatoxins are marine-derived cyclic peptides known for their complex structures and bioactive properties, often studied for their interactions with ion channels or cytotoxicity .

Properties

CAS No.

97639-11-7

Molecular Formula

C26H36ClI3N2NaO16

Molecular Weight

1071.7 g/mol

InChI

InChI=1S/C12H22O11.C11H9I3N2O4.C3H5ClO.Na/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;4-1-3-2-5-3;/h4-11,13-20H,1-3H2;1-2H3,(H,15,17)(H,16,18)(H,19,20);3H,1-2H2;/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;/m1.../s1

InChI Key

BTXOHYBOWSFNOQ-VQNFKRBLSA-N

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.C1C(O1)CCl.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Na]

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane involves several steps:

    Polymerization: The polymerization of 2-(chloromethyl)oxirane is initiated using a suitable catalyst under controlled conditions to form the polymer backbone.

    Glycosylation: The polymer is then glycosylated with alpha-D-Glucopyranoside and beta-D-fructofuranosyl units using glycosyl donors and acceptors in the presence of a glycosylation catalyst.

    Iodination: The final step involves mixing the polymer with 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid sodium salt to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale polymerization reactors and automated glycosylation systems to ensure high yield and purity. The iodination step is carried out in specialized facilities to handle the iodinated aromatic acid safely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbohydrate moieties.

    Reduction: Reduction reactions can occur at the iodinated aromatic acid, potentially reducing the iodine atoms.

    Substitution: The chloromethyl group in the polymer backbone can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and thiols are commonly employed.

Major Products

    Oxidation: Oxidized carbohydrate derivatives.

    Reduction: Reduced iodinated aromatic acids.

    Substitution: Substituted polymer derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structure.

    Polymer Science: It serves as a model compound for studying polymerization and glycosylation reactions.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its carbohydrate moieties.

    Cell Signaling: It may influence cell signaling pathways through its interaction with cell surface receptors.

Medicine

    Imaging: The iodinated aromatic acid component makes it useful in medical imaging techniques such as X-ray and CT scans.

    Drug Delivery: The compound can be used as a carrier for drug delivery systems due to its polymeric nature.

Industry

    Food Emulsifier:

    Material Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It targets enzymes and cell surface receptors, influencing their activity.

    Pathways Involved: The compound can modulate signaling pathways, particularly those involving carbohydrate recognition and iodinated aromatic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 156594418 with structurally or functionally related compounds, leveraging data from oscillatoxin analogs and other PubChem entries (–15):

Parameter This compound (Putative Oscillatoxin) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093) Oscillatoxin F (CID 156582092)
Molecular Formula Not Available C₄₇H₇₅N₇O₁₅S C₄₈H₇₇N₇O₁₅S C₄₆H₇₃N₇O₁₅S C₄₆H₇₃N₇O₁₄S
Molecular Weight (g/mol) ~1,000–1,100 (estimated) 1,022.22 1,036.25 1,008.20 994.20
Polar Surface Area (Ų) ~400–500 (estimated) 413.45 413.45 413.45 384.40
LogP (Predicted) 4.5–6.0 (hydrophobic) 5.2 5.8 4.9 5.1
Biological Activity Presumed cytotoxic Sodium channel modulation Enhanced membrane permeability Cytotoxicity in tumor cells Antioxidant properties
Solubility Low (organic solvents) Insoluble in water Insoluble in water Partially soluble in DMSO Partially soluble in methanol

Key Findings:

Structural Similarities :

  • Oscillatoxin derivatives share a macrocyclic peptide backbone with variations in methyl groups or sulfur-containing side chains. This compound likely possesses similar structural motifs, given its proximity in CID numbering .
  • Methylation (e.g., CID 185389) increases hydrophobicity (LogP ~5.8 vs. 5.2 for CID 101283546), which may enhance membrane permeability .

Functional Divergence :

  • Oscillatoxin D (CID 101283546) modulates sodium channels, while Oscillatoxin F (CID 156582092) shows antioxidant activity, highlighting functional diversity within the family .
  • This compound’s biological role remains uncharacterized but may align with cytotoxicity observed in CID 156582093 .

Pharmacokinetic Properties :

  • All oscillatoxins exhibit low aqueous solubility, necessitating formulation in organic solvents (e.g., DMSO) for experimental use .
  • Predicted LogP values (>4.5) suggest strong lipid bilayer interaction, correlating with their bioavailability challenges .

Q & A

Basic Research Questions

Q. How can I systematically identify existing studies on CID 156594418 to address knowledge gaps in its pharmacological properties?

  • Conduct a structured literature review using databases like PubMed, SciFinder, and Reaxys, focusing on primary sources. Use keyword combinations (e.g., "this compound AND pharmacokinetics") and citation tracking to map foundational studies. Evaluate gaps by comparing mechanistic hypotheses, experimental models, and conflicting results .

Q. What methodological frameworks (e.g., PICOT, FINER) are appropriate for formulating research questions on this compound's biological activity?

  • Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to define scope (e.g., "Does this compound reduce tumor growth in murine models compared to standard therapy over 8 weeks?"). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess alignment with funding priorities and translational potential .

Q. What criteria should guide the selection of analytical techniques for characterizing this compound's structural stability?

  • Prioritize techniques (e.g., NMR, HPLC-MS) based on sensitivity to detect degradation products, compatibility with the compound's physicochemical properties, and alignment with IUPAC guidelines for purity validation. Cross-validate results with orthogonal methods to minimize instrumental bias .

Advanced Research Questions

Q. How should I design experiments to ensure reproducibility when synthesizing this compound under varying catalytic conditions?

  • Document reaction parameters (temperature, solvent purity, catalyst loading) in triplicate, using controlled batch-to-batch comparisons. Include negative controls and validate synthetic pathways via intermediate characterization (e.g., IR, crystallography). Adhere to the "Experimental" section guidelines in Medicinal Chemistry Research for transparency .

Q. What statistical approaches are recommended to resolve contradictions between computational predictions and experimental data for this compound's binding affinity?

  • Perform sensitivity analyses to identify outlier data points. Apply Bayesian meta-analysis to weigh evidence from molecular docking vs. surface plasmon resonance (SPR) assays. Use bootstrapping to quantify uncertainty in free energy calculations, ensuring alignment with empirical validation .

Q. How can I optimize reaction parameters for this compound synthesis while minimizing resource expenditure?

  • Employ design-of-experiments (DoE) methodologies, such as factorial designs, to test variables (e.g., temperature, solvent ratio). Use response surface modeling to identify Pareto-optimal conditions that balance yield, cost, and environmental impact. Validate scalability through pilot-scale trials .

Q. How do I ethically justify in vivo studies involving this compound when preliminary in vitro data is inconclusive?

  • Conduct a harm-benefit analysis using the 3Rs framework (Replacement, Reduction, Refinement). Justify animal use by demonstrating rigorous in vitro dose-response validation and computational toxicity predictions. Obtain institutional ethics committee approval with explicit endpoints to avoid unnecessary suffering .

Q. What interdisciplinary strategies enhance mechanistic studies of this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Integrate systems biology models (e.g., PBPK/PD) with high-content screening data. Collaborate with bioinformaticians to map off-target interactions using chemoproteomics. Cross-reference clinical trial databases for structural analogs to infer potential ADME challenges .

Methodological Guidance for Answers

  • Literature Reviews : Use citation trees and backward/forward snowballing to trace seminal studies .
  • Experimental Reproducibility : Follow the Beilstein Journal of Organic Chemistry guidelines for detailed procedural documentation .
  • Data Contradictions : Apply the "STROBE" checklist for observational studies to identify confounding variables .
  • Ethical Compliance : Align with the CC-BY-SA 3.0 framework for data sharing and attribution .

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